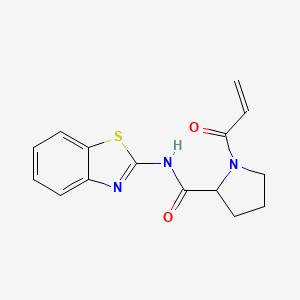![molecular formula C13H13NO4 B2598235 2-[2-(4-甲氧基苯基)-5-甲基-1,3-恶唑-4-基]乙酸 CAS No. 136058-68-9](/img/structure/B2598235.png)
2-[2-(4-甲氧基苯基)-5-甲基-1,3-恶唑-4-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid” is a complex organic molecule. It contains a methoxyphenyl group, an oxazole ring, and an acetic acid group . Methoxyphenylacetic acid is a known compound with the molecular formula C9H10O3 and a molar mass of 166.18 g/mol .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the methoxyphenyl and acetic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), would be a key feature. The methoxyphenyl group would add aromaticity to the molecule, and the acetic acid group would provide a carboxylic acid functional group .Physical and Chemical Properties Analysis
Some physical and chemical properties can be inferred from the compound’s structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .科学研究应用
预防视力障碍的醛糖还原酶抑制剂
研究重点介绍了恶唑-4-基乙酸的合成和测试,以了解其抑制醛糖还原酶 (ALR2) 的能力,醛糖还原酶是一种与糖尿病并发症(如白内障)有关的酶。此类化合物已显示出有效的抑制活性,其中特定的衍生物通过局部应用在动物模型中预防白内障发展方面显示出显着的效果。这表明了一种有前景的治疗方法,可用于治疗与糖尿病相关的眼部疾病 (La Motta 等人,2008)。
抗糖尿病药
进一步的研究扩展到了非噻唑烷二酮类抗糖尿病药,揭示了某些恶唑-4-基乙酸衍生物表现出显着的降糖和降脂活性。这些化合物通过调节过氧化物酶体增殖物激活受体 (PPAR)-γ,为管理糖尿病及其脂质代谢相关并发症提供了另一种机制,表明有可能开发出新型抗糖尿病药物 (Imoto 等人,2003)。
生物医学分析中的荧光应用
6-甲氧基-4-喹啉酮源自相似的结构框架,是一种新型荧光团,在广泛的 pH 范围内具有强荧光,使其适用于各种生物医学分析应用。该化合物的稳定性和荧光特性使其成为开发荧光标记试剂的宝贵工具,在分析化学和诊断检测中具有广泛的用途 (Hirano 等人,2004)。
抗菌评估
已经探索了相关乙酸的新型 1,3,4-噻二唑衍生物的合成,这些化合物表现出显着的抗菌活性。这项研究强调了这些衍生物在开发新型抗菌剂方面的潜力,为持续寻找耐药感染的解决方案做出了贡献 (Noolvi 等人,2016)。
作用机制
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is plausible that, like other similar compounds, it interacts with its targets causing changes in their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
It is known that similar compounds have diverse biological activities .
未来方向
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its interactions with biological systems. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .
属性
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCQPKXTTTWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
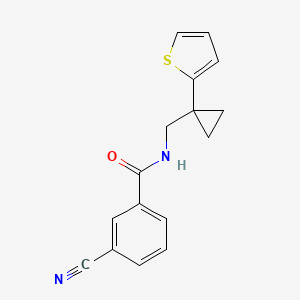
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)
![2-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2598154.png)
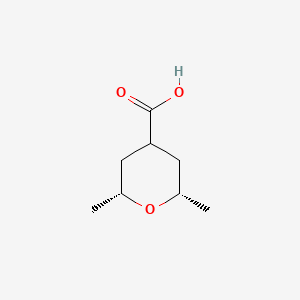
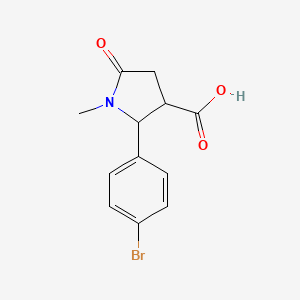
![Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2598158.png)
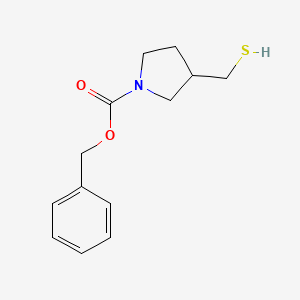

![N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide](/img/structure/B2598167.png)
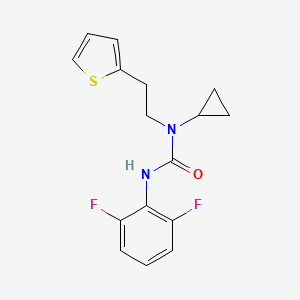
![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)
![3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride](/img/structure/B2598172.png)
![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)
